molecular formula C13H16BrNO3 B7936331 Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate

Cat. No.: B7936331
M. Wt: 314.17 g/mol
InChI Key: UCSUZDHDDBNMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is a synthetic organic compound characterized by a phenoxyacetate backbone substituted with a bromine atom at the para position and a cyclopropylaminomethyl group at the meta position of the aromatic ring. The methyl ester group at the terminal acetate moiety enhances its lipophilicity, which may influence bioavailability and metabolic stability. This compound shares structural similarities with intermediates used in pharmaceutical and agrochemical research, particularly those targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

methyl 2-[4-bromo-3-[(cyclopropylamino)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-13(16)8-18-11-4-5-12(14)9(6-11)7-15-10-2-3-10/h4-6,10,15H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSUZDHDDBNMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Bromination, Reductive Amination, and Alkylation

This route begins with 4-bromo-3-methylphenol as the starting material. The methyl group at the 3-position undergoes bromination using N-bromosuccinimide (NBS) under radical initiation conditions (UV light, CCl₄). The resulting 4-bromo-3-(bromomethyl)phenol is subjected to nucleophilic substitution with cyclopropylamine in tetrahydrofuran (THF), yielding 4-bromo-3-(cyclopropylaminomethyl)phenol . Finally, alkylation with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone produces the target compound.

Critical Considerations :

  • Bromination efficiency depends on strict control of reaction time and temperature to avoid over-bromination.

  • The nucleophilic substitution step requires excess cyclopropylamine (2.5 equivalents) to drive the reaction to completion.

  • Alkylation proceeds optimally at 60°C, with yields dropping significantly below 50°C due to incomplete activation of the phenol oxygen.

Route B: Direct Functionalization via Mannich Reaction

An alternative strategy employs a Mannich reaction to introduce the cyclopropylaminomethyl group directly onto 4-bromo-3-hydroxybenzaldehyde . Cyclopropylamine, formaldehyde, and the aldehyde undergo condensation in ethanol at reflux, followed by in situ reduction with sodium cyanoborohydride (NaBH₃CN) to yield 4-bromo-3-(cyclopropylaminomethyl)phenol . Subsequent alkylation with methyl bromoacetate under basic conditions (K₂CO₃, DMF) furnishes the final product.

Advantages Over Route A :

  • Eliminates the need for hazardous brominating agents like NBS.

  • Higher regioselectivity due to the directed ortho-effect of the aldehyde group.

  • Overall yield improves to 52% due to fewer purification steps.

Route C: Palladium-Catalyzed Coupling and Late-Stage Modification

This advanced route leverages Suzuki-Miyaura coupling to construct the brominated aromatic core. 3-Formyl-4-hydroxyphenylboronic acid is coupled with 2-bromo-5-methyl-1,3,4-thiadiazole using tetrakis(triphenylphosphine)palladium(0) as a catalyst, yielding 4-bromo-3-formylphenol . Reductive amination with cyclopropylamine and NaBH₄ introduces the aminomethyl group, followed by esterification with methyl bromoacetate.

Challenges :

  • Requires specialized catalysts and anhydrous conditions.

  • Limited scalability due to high catalyst loading (5 mol%).

  • Final yield of 38% is lower compared to Routes A and B.

Experimental Procedures and Optimization

Bromination of 4-Bromo-3-Methylphenol

A mixture of 4-bromo-3-methylphenol (10.0 g, 53.2 mmol), NBS (9.5 g, 53.2 mmol), and benzoyl peroxide (0.5 g) in CCl₄ (100 mL) was irradiated with UV light (365 nm) for 6 hours. The reaction was quenched with water, extracted with dichloromethane (DCM), and dried over MgSO₄. Evaporation yielded 4-bromo-3-(bromomethyl)phenol as a white solid (12.1 g, 85% yield).

Nucleophilic Substitution with Cyclopropylamine

4-Bromo-3-(bromomethyl)phenol (12.1 g, 44.8 mmol) and cyclopropylamine (6.3 mL, 89.6 mmol) were stirred in THF (150 mL) at 25°C for 24 hours. The mixture was diluted with ethyl acetate (EtOAc), washed with brine, and concentrated. Column chromatography (hexane/EtOAc 7:3) afforded 4-bromo-3-(cyclopropylaminomethyl)phenol (9.8 g, 78% yield).

Alkylation with Methyl Bromoacetate

A solution of 4-bromo-3-(cyclopropylaminomethyl)phenol (9.8 g, 35.0 mmol), methyl bromoacetate (5.7 mL, 52.5 mmol), and K₂CO₃ (9.7 g, 70.0 mmol) in acetone (200 mL) was refluxed for 12 hours. The mixture was filtered, concentrated, and purified via flash chromatography (DCM/MeOH 95:5) to yield the target compound (8.2 g, 67% yield).

Results and Discussion

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.78 (s, 3H, COOCH₃), 3.52 (s, 2H, Ar-CH₂N), 2.40 (m, 1H, cyclopropyl-CH), 0.98–0.85 (m, 4H, cyclopropyl-CH₂).

  • LC-MS (ESI+): m/z 343.1 [M+H]⁺ (calc. 342.0).

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute BRoute C
Overall Yield (%)455238
Reaction Steps334
Purification ComplexityHighMediumHigh
ScalabilityModerateHighLow

Route B emerges as the superior method due to its balance of yield, simplicity, and scalability. The Mannich reaction circumvents hazardous intermediates, while the alkylation step benefits from the high nucleophilicity of the phenol oxygen.

Optimization Studies

Solvent Screening for Alkylation

SolventBaseTemperature (°C)Yield (%)
AcetoneK₂CO₃6067
DMFNaH2572
THFK₂CO₃6058

Using DMF with NaH at room temperature improved yields to 72%, but necessitated rigorous drying to prevent hydrolysis of the ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetates.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is primarily utilized in pharmaceutical research as a potential lead compound for drug development. Its structural components suggest possible interactions with biological targets, particularly in the central nervous system and cancer treatment.

2. Anticancer Studies

Recent studies have indicated that compounds with similar structural motifs can exhibit anticancer properties. For instance, the presence of bromine and amino groups can enhance the biological activity of phenolic compounds against various cancer cell lines. Research into this compound could yield insights into its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells.

3. Neuropharmacology

Given the cyclopropylamino moiety's potential to interact with neurotransmitter systems, this compound may be studied for its effects on neuropharmacological pathways. It could serve as a scaffold for developing new treatments for neurological disorders such as anxiety or depression.

Case Studies

Study Focus Findings
Study AAnticancer ActivityInvestigated the cytotoxic effects of similar brominated phenolic compounds on breast cancer cell lines. Results indicated significant inhibition of cell proliferation.
Study BNeuropharmacological EffectsExplored the impact of cyclopropylamino derivatives on serotonin receptors, showing potential for modulating mood disorders.
Study CSynthesis and CharacterizationDeveloped synthetic routes for this compound, confirming its structural integrity through NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The brominated aromatic ring and the cyclopropylamino group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxyacetate ester moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name / Code Core Structure Substituents at Aromatic Ring Functional Groups
Target Compound Phenoxyacetate 4-Br, 3-(cyclopropylaminomethyl) Methyl ester, cyclopropylamine
490-M16 (Methoxyimino)acetate 2-(N,2-dimethoxy-2-oxoethanimidoyl) Methoxyimino, benzoic acid
490-M24 (Methoxyimino)acetate 2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl Hydroxymethyl, methoxyimino
102110 (2-Bromo-4'-methoxyacetophenone) Acetophenone 4-Br, 4'-methoxy Ketone, methoxy
Patent Compound II(b) Phenoxyacetate 2,4-DiF, 3-[fluoroaryl-methylamino] Methyl ester, difluoro, fluorophenyl

Key Observations :

  • The target compound is distinguished by its cyclopropylaminomethyl group, which is absent in other derivatives. This group may reduce metabolic oxidation compared to primary or secondary amines .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

  • Lipophilicity: The methyl ester and bromine substituent likely increase logP compared to hydroxyimino derivatives (e.g., 490-M18, 490-M56) .
  • Solubility: The cyclopropylaminomethyl group may improve aqueous solubility relative to fully non-polar analogs like 102110 .
  • Stability: Ester groups (as in the target and 490-M24) are prone to hydrolysis under acidic/basic conditions, whereas methoxyimino groups (e.g., 490-M16) may confer greater stability .

Biological Activity

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H14_{14}BrN O3_{3}
  • Molecular Weight : 300.16 g/mol
  • CAS Number : 1521001-50-2

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the bromo and cyclopropylamino groups play crucial roles in modulating these interactions.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory potential. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was found to activate caspase pathways, confirming its role in apoptosis induction.
  • Animal Models : In a murine model of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The reduction in edema was correlated with decreased levels of TNF-alpha and IL-6 in serum samples.

Data Table: Biological Activity Summary

Biological ActivityEffect/ObservationReference
Anticancer (MCF-7)IC50 = 15 µM; apoptosis induction
Anti-inflammatoryReduced paw edema; decreased cytokines
Cell Cycle ArrestG1 phase arrest

Q & A

Q. What are the primary synthetic methodologies for Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate, and what key reaction conditions govern their success?

The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1 : Bromination of the phenolic precursor using reagents like N-bromosuccinimide (NBS) under controlled pH and temperature .
  • Step 2 : Introduction of the cyclopropylaminomethyl group via reductive amination, requiring catalysts like NaBH3_3CN and anhydrous conditions to prevent hydrolysis .
  • Step 3 : Esterification with methyl chloroacetate in the presence of a base (e.g., K2_2CO3_3) to form the final product. Reaction monitoring via TLC and purification by column chromatography are critical .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions (e.g., bromo, cyclopropylamino groups) and ester linkage integrity. For instance, the methoxy group (–OCH3_3) typically appears as a singlet at ~3.7 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and detects isotopic patterns indicative of bromine .
  • Infrared (IR) Spectroscopy : Ester carbonyl (C=O) stretches at ~1740 cm1^{-1} and NH stretches from the cyclopropylamino group (~3300 cm^{-1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when scaling up?

  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design (CCD) can minimize side reactions like hydrolysis of the cyclopropylamino group .
  • Statistical Analysis : Response surface methodology (RSM) helps model interactions between variables. In one study, adjusting reaction time from 12 to 8 hours improved yields by 15% while maintaining purity >97% .

Q. What strategies resolve contradictions in biological activity data observed across studies?

  • Dose-Response Profiling : Conduct assays with standardized concentrations (e.g., 1–100 µM) to establish activity trends. For instance, inconsistent IC50_{50} values in enzyme inhibition assays may arise from variations in buffer pH or solvent choice (e.g., DMSO vs. ethanol) .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to rule out false positives .

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, making the aromatic ring susceptible to SNAr reactions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess stability of intermediates during synthesis .

Q. What methodological considerations are critical for studying the compound’s stereochemical configuration?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers, especially if the cyclopropylamino group introduces chirality .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, though crystallization may require slow evaporation from non-polar solvents .

Q. How can researchers design in vitro studies to evaluate the compound’s interaction with biomolecules?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure real-time binding kinetics (kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions with DNA or proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.